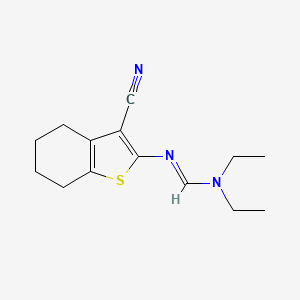![molecular formula C16H18N2O4S2 B5701513 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.
Wirkmechanismus
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream signaling pathways such as NF-κB and AKT. This leads to the induction of apoptosis in malignant B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In vivo studies have shown that 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide effectively inhibits BTK and suppresses tumor growth in xenograft models of CLL and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limited solubility in aqueous solutions and potential for off-target effects at higher doses may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of dosing regimens and combination therapies to enhance its therapeutic efficacy. Another area of interest is the exploration of its potential applications in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Furthermore, the development of biomarkers for patient selection and monitoring of treatment response may further enhance the clinical utility of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide.
Synthesemethoden
The synthesis of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting BTK and suppressing BCR signaling, leading to apoptosis of malignant B-cells. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated synergy with other agents such as venetoclax and lenalidomide, further enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-5-6-15(23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-7-9-22-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHWKGFOHPRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)

![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
